![molecular formula C18H22N4O2 B2942253 2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 933250-83-0](/img/structure/B2942253.png)
2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
This compound is a cell-permeable pyrazolopyrimidinamine derived enviroxime-like compound that displays anti-poliovirus activity with broad specificity for enteroviruses . It dose-dependently inhibits viral RNA replication .
Molecular Structure Analysis
The molecular structure of this compound is part of the pyridopyrimidine class of compounds, which are aromatic heteropolycyclic compounds containing a pyrrolo [2,3-d]pyrimidine ring system . More detailed structural analysis may require specialized software or experimental data.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have shown to undergo various reactions. For instance, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors .Scientific Research Applications
Enaminones as Building Blocks
Enaminones have been synthesized as key intermediates for the creation of substituted pyrazoles, pyridines, triazolopyrimidines, and other derivatives. These compounds have shown promising cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, alongside antimicrobial activities. This highlights their potential as therapeutic agents in cancer treatment and infection control (S. Riyadh, 2011).
Phosphodiesterase Inhibitors
A series of 6-phenylpyrazolo[3,4-d]pyrimidones have been identified as specific inhibitors of cGMP-specific (type V) phosphodiesterase, showing significant enzymatic and cellular activity. These compounds have displayed oral antihypertensive activity, indicating their potential in managing blood pressure and related cardiovascular conditions (B. Dumaitre & N. Dodic, 1996).
Synthesis of Heterocyclic Compounds
Research has been conducted on the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing the versatility of pyrazolo[1,5-a]pyrimidine derivatives in creating complex molecules that could have various biological applications (M. Khashi, A. Davoodnia, & V. S. Prasada Rao Lingam, 2015).
Anticancer and Anti-5-lipoxygenase Agents
Novel series of pyrazolopyrimidinones have been synthesized and evaluated for their anticancer and 5-lipoxygenase inhibitory activities, further emphasizing the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in treating cancer and inflammation-related disorders (A. Rahmouni et al., 2016).
Selective Human A3 Adenosine Receptor Antagonists
2-Arylpyrazolo[4,3-d]pyrimidin-7-amines have been designed as new human A3 adenosine receptor antagonists, showing low nanomolar affinity and high selectivity. These compounds could counteract oxaliplatin-induced apoptosis, suggesting their potential in neuroprotection and treatment of neurotoxicity (L. Squarcialupi et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is believed to be dihydrofolate reductase (DHFR) . DHFR is a key enzyme in folate metabolism and plays a crucial role in the synthesis of pyrimidine and purine, which are essential for the production of RNA and DNA .
Mode of Action
The compound inhibits DHFR with high affinity . This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . As a result, the synthesis of RNA and DNA is halted, leading to cell death .
Biochemical Pathways
The compound’s action affects the folate metabolic pathway . By inhibiting DHFR, it disrupts the conversion of dihydrofolate to tetrahydrofolate, a cofactor required for the synthesis of pyrimidine and purine . This disruption leads to a decrease in the production of these nucleotides, thereby halting DNA and RNA synthesis .
Pharmacokinetics
For instance, Palbociclib, a drug with a similar pyridopyrimidine structure, is orally bioavailable and undergoes hepatic metabolism . .
Result of Action
The primary result of the compound’s action is the inhibition of cell growth and proliferation . By halting the synthesis of RNA and DNA, the compound prevents cell division, leading to cell death . This makes it a potential candidate for use in cancer treatment, where uncontrolled cell growth is a key issue .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-5-8-19-17-9-12(2)20-18-11-14(21-22(17)18)13-6-7-15(23-3)16(10-13)24-4/h6-7,9-11,19H,5,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMSMTYJRCMBTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC2=CC(=NN21)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine |
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